molecular formula C10H7BrClN B580948 5-Bromo-1-chloro-6-methylisoquinoline CAS No. 1245647-25-9

5-Bromo-1-chloro-6-methylisoquinoline

Cat. No.: B580948
CAS No.: 1245647-25-9
M. Wt: 256.527
InChI Key: FUUICJNIZASIEL-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of isoquinoline, which is a fusion of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the isoquinoline core.

Scientific Research Applications

Chemistry: 5-Bromo-1-chloro-6-methylisoquinoline is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a versatile intermediate in various chemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of 6-methylisoquinoline. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent, such as nitrobenzene, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-6-methylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromoisoquinoline
  • 1-Chloroisoquinoline
  • 6-Methylisoquinoline

Comparison: 5-Bromo-1-chloro-6-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the isoquinoline core. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, 5-Bromoisoquinoline lacks the chlorine atom, which can alter its reactivity in substitution reactions. Similarly, 1-Chloroisoquinoline does not have the bromine atom, affecting its behavior in coupling reactions .

Properties

IUPAC Name

5-bromo-1-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUICJNIZASIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676729
Record name 5-Bromo-1-chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-25-9
Record name 5-Bromo-1-chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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